molecular formula C12H10Br2O B374606 1-Bromo-2-(2-bromoethoxy)naphthalene

1-Bromo-2-(2-bromoethoxy)naphthalene

Cat. No.: B374606
M. Wt: 330.01g/mol
InChI Key: SNHSKAIEWQYDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(2-bromoethoxy)naphthalene is an organobromine compound that features both bromine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-bromoethoxy)naphthalene typically involves the reaction of 2-naphthol with bromine in the presence of a solvent. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for larger scale production. This includes the use of more efficient mixing and cooling systems, as well as continuous reaction processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-bromoethoxy)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with potassium iodide can yield iodinated derivatives.

Scientific Research Applications

1-Bromo-2-(2-bromoethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromoethoxy)naphthalene involves its interaction with molecular targets through its bromine and ether functional groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways involved are subject to ongoing research and may vary based on the application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(2-bromoethoxy)naphthalene is unique due to its specific structure, which combines a naphthyl group with brominated ethyl ether. This structure imparts distinct chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

1-bromo-2-(2-bromoethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O/c13-7-8-15-11-6-5-9-3-1-2-4-10(9)12(11)14/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHSKAIEWQYDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.